N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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Description
N-isopentyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H22N2O2S2 and its molecular weight is 362.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Synthesis of Thiazole Derivatives and Anticancer Activities : Thiazole-based acetamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds like 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives were synthesized and found to possess significant anticancer activity against various human tumor cell lines, including those from neoplastic cancer types. These compounds demonstrated high activity specifically against melanoma-type cell lines. The structural integrity and properties of these compounds were confirmed using techniques like IR, 1H NMR, and mass spectra, ensuring the reliability of the results and the potential applicability of these compounds in cancer research and therapy (Duran & Demirayak, 2012).
Antimicrobial Applications
Synthesis of New Thiazole Derivatives and Antimicrobial Activities : Another realm where these compounds show promise is in antimicrobial activities. Novel N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and assessed for their antimicrobial efficacy. These compounds showed significant in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungi like Aspergillus niger and Candida albicans. The structural elucidation was conducted using IR, 1HNMR, and elemental analysis, confirming the integrity of these compounds (Baviskar, Khadabadi, & Deore, 2013).
Synthesis of Acetamide Derivatives and Antibacterial Agents : Further expanding the antimicrobial potential, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide were synthesized and found to exhibit significant antibacterial activity. The synthesis process involved reactions with 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, and the structures of the new compounds were confirmed using IR, NMR, Mass spectra, and elemental analysis (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Optoelectronic Applications
Optoelectronic Properties of Thiazole-Based Polythiophenes : The applicability of thiazole-based acetamides extends into the field of optoelectronics as well. Thiazole-containing monomers such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide (ThDBTH) were synthesized and subjected to electrochemical polymerization. The resultant conducting polymers were studied for their optoelectronic properties, revealing valuable insights into the optical band gaps and switching time, which are crucial parameters in optoelectronic devices (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-13(2)8-9-19-17(22)10-15-11-23-18(20-15)24-12-16(21)14-6-4-3-5-7-14/h3-7,11,13H,8-10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOWGMBKFQVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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